
(E)-4-Benzylidene-2-ethoxytetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Benzylidene-2-ethoxytetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a benzylidene group at the 4-position and an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Benzylidene-2-ethoxytetrahydrofuran typically involves the condensation of 2-ethoxytetrahydrofuran with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Benzylidene-2-ethoxytetrahydrofuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 4-benzyl-2-ethoxytetrahydrofuran.
Substitution: The ethoxy group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzylidene derivatives with higher oxidation states.
Reduction: 4-Benzyl-2-ethoxytetrahydrofuran.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-Benzylidene-2-ethoxytetrahydrofuran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-Benzylidene-2-ethoxytetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
(E)-4-Benzylidene-2-ethoxytetrahydrofuran can be compared with other similar compounds, such as:
4-Benzylidene-2-methoxytetrahydrofuran: Similar structure but with a methoxy group instead of an ethoxy group.
4-Benzylidene-2-hydroxytetrahydrofuran: Contains a hydroxyl group at the 2-position.
4-Benzylidene-2-aminotetrahydrofuran: Features an amino group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(4E)-4-benzylidene-2-ethoxyoxolane |
InChI |
InChI=1S/C13H16O2/c1-2-14-13-9-12(10-15-13)8-11-6-4-3-5-7-11/h3-8,13H,2,9-10H2,1H3/b12-8+ |
InChI Key |
PAHYMCWEODTGGL-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC1C/C(=C\C2=CC=CC=C2)/CO1 |
Canonical SMILES |
CCOC1CC(=CC2=CC=CC=C2)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


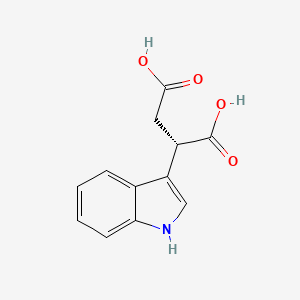
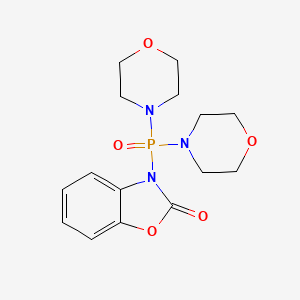
![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)


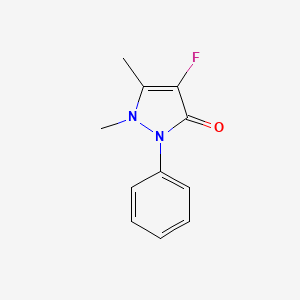
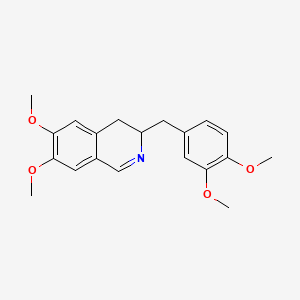
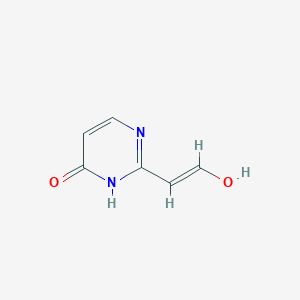

![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)

![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)
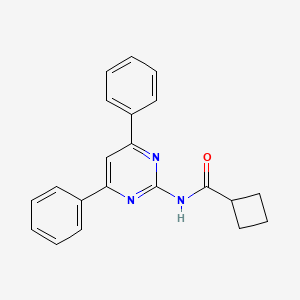
![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
